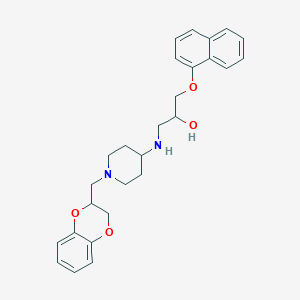

Bpanp

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

131184-64-0 |

|---|---|

Molecular Formula |

C27H32N2O4 |

Molecular Weight |

448.6 g/mol |

IUPAC Name |

1-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]amino]-3-naphthalen-1-yloxypropan-2-ol |

InChI |

InChI=1S/C27H32N2O4/c30-22(18-31-25-11-5-7-20-6-1-2-8-24(20)25)16-28-21-12-14-29(15-13-21)17-23-19-32-26-9-3-4-10-27(26)33-23/h1-11,21-23,28,30H,12-19H2 |

InChI Key |

HOEMMUQEOHEDHC-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1NCC(COC2=CC=CC3=CC=CC=C32)O)CC4COC5=CC=CC=C5O4 |

Canonical SMILES |

C1CN(CCC1NCC(COC2=CC=CC3=CC=CC=C32)O)CC4COC5=CC=CC=C5O4 |

Synonyms |

1-(1-(2-benzodioxanylmethyl)-4-piperidiyl)amino-3-(1-naphthoxy)-2-propanol 1-(1-(2-benzodioxanylmethyl)-4-piperidiyl)amino-3-(1-naphthoxy)-2-propanol, (R-(R*,S*))-isomer 1-(1-(2-benzodioxanylmethyl)-4-piperidiyl)amino-3-(1-naphthoxy)-2-propanol, (S-(R*,R*))-isomer 1-(1-(2-benzodioxanylmethyl)-4-piperidiyl)amino-3-(1-naphthoxy)-2-propanol, (S-(R*,S*))-isomer BPANP |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of B-type Natriuretic Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of B-type natriuretic peptide (BNP) marked a pivotal moment in cardiovascular research, unveiling a key component of the body's intrinsic mechanisms for regulating cardiovascular homeostasis. Initially identified in the brain, this peptide hormone was later found to be primarily synthesized and secreted by the cardiac ventricles in response to myocardial stress and volume overload. Its potent natriuretic, diuretic, and vasodilatory properties quickly established it as a critical player in the counterbalance of the renin-angiotensin-aldosterone system. This technical guide provides an in-depth history of the discovery of BNP, detailing the seminal experiments, the methodologies employed, and the elucidation of its signaling pathway, tailored for researchers, scientists, and professionals in drug development.

The Initial Discovery: From Brain to Heart

The journey to understanding BNP began in 1988 when a team of Japanese researchers, led by Tetsuji Sudoh, Hisayuki Matsuo, and Kenji Kangawa, reported the discovery of a new natriuretic peptide in porcine brain extracts.[1] This novel peptide, which they named "brain natriuretic peptide," exhibited significant amino acid sequence homology to the already known atrial natriuretic peptide (ANP).[1]

Subsequent investigations by the same group and others soon revealed a surprising twist: the concentration of immunoreactive BNP was significantly higher in the porcine heart, particularly the atrium, than in the brain.[2][3] Further studies confirmed that the primary source of circulating BNP is the ventricular myocardium, which releases the peptide in response to stretching of the heart muscle cells. This led to the adoption of the more accurate term "B-type natriuretic peptide" to reflect its cardiac origin, while retaining the well-established acronym BNP.

Quantitative Data Summary

The initial characterization of porcine BNP and its related forms provided crucial quantitative data that laid the foundation for future research. The following table summarizes key findings from the early publications.

| Parameter | Value | Species | Source (Reference) |

| Molecular Weight (BNP-26) | 2869.3 Da | Porcine | Sudoh et al. (1988) |

| Amino Acid Sequence (BNP-32) | Ser-Pro-Lys-Thr-Met-Arg-Asp-Ser-Gly-Cys-Phe-Gly-Arg-Arg-Leu-Asp-Arg-Ile-Gly-Ser-Leu-Ser-Gly-Leu-Gly-Cys-Asn-Val-Leu-Arg-Arg-Tyr | Porcine | Sudoh et al. (1988)[4] |

| High Molecular Weight Form (γ-BNP) | ~12,000 Da | Porcine | Minamino et al. (1988)[2] |

| Concentration in Porcine Atrium (ir-BNP) | 148.7 ± 23.3 ng/g | Porcine | Saito et al. (1989)[3] |

| Concentration in Porcine Plasma (ir-BNP) | 4.2 ± 1.3 pg/mL | Porcine | Saito et al. (1989)[3] |

| Basal Secretory Rate from Porcine Heart | 3.18 ± 0.76 ng/min | Porcine | Saito et al. (1989)[3] |

| Receptor Binding Affinity (BNP-26 to rat kidney membranes) | KD = 372 pM (glomeruli); KD = 33 pM (high-affinity, inner medulla); KD = 30 nM (low-affinity, inner medulla) | Porcine BNP-26, Rat tissue | [5] |

Experimental Protocols

The discovery and initial characterization of BNP relied on a combination of classic biochemical techniques for peptide purification and analysis. The following protocols are based on the methodologies described in the seminal papers from the late 1980s.

Peptide Extraction and Purification

The initial isolation of BNP from porcine brain and heart involved a multi-step purification process designed to enrich for the peptide of interest while removing contaminating proteins.

-

Tissue Homogenization: Porcine brains or atria were boiled in water to inactivate endogenous proteases and then homogenized in an acidic solution (e.g., 1 M acetic acid) to extract the peptides.

-

Centrifugation: The homogenate was centrifuged at high speed to pellet cellular debris, and the supernatant containing the peptide extract was collected.

-

Adsorption Chromatography: The extract was passed through a column containing a resin that adsorbs peptides (e.g., Sep-Pak C18 cartridges). After washing, the peptides were eluted with an organic solvent such as acetonitrile.

-

Gel Filtration Chromatography: The partially purified peptide mixture was then separated by size using gel filtration chromatography. This step was crucial for separating the high molecular weight precursor forms from the smaller, active BNP.

-

Immunoaffinity Chromatography: To achieve high purity, an immunoaffinity column was prepared by coupling anti-BNP antibodies to a solid support. The peptide mixture was passed through this column, allowing for the specific capture of BNP. After washing away non-specifically bound proteins, the purified BNP was eluted by changing the pH or ionic strength of the buffer.[4]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step involved one or more rounds of RP-HPLC. This technique separates peptides based on their hydrophobicity, yielding a highly purified preparation of BNP. A common mobile phase system consisted of a gradient of acetonitrile in water, both containing a small amount of trifluoroacetic acid (TFA) to improve peak resolution.[6]

Radioimmunoassay (RIA) for BNP Detection

A highly sensitive and specific radioimmunoassay was developed to quantify the concentration of BNP in tissue extracts and plasma.[7]

-

Antibody Production: Antibodies against synthetic porcine BNP were raised in rabbits. The peptide was often conjugated to a larger carrier protein to enhance its immunogenicity.

-

Radiolabeling: Synthetic BNP was radiolabeled, typically with Iodine-125 (¹²⁵I), to serve as a tracer in the assay.

-

Competitive Binding: The assay is based on the principle of competitive binding. A known amount of radiolabeled BNP and a standard or unknown sample containing unlabeled BNP are incubated with a limited amount of anti-BNP antibody. The unlabeled BNP in the sample competes with the radiolabeled BNP for binding to the antibody.

-

Separation and Detection: After incubation, the antibody-bound BNP is separated from the free BNP (e.g., by precipitation with a second antibody). The amount of radioactivity in the bound fraction is then measured using a gamma counter.

-

Standard Curve: A standard curve is generated by plotting the percentage of bound radioactivity against known concentrations of unlabeled BNP. The concentration of BNP in unknown samples is then determined by interpolating their corresponding percentage of bound radioactivity on the standard curve.

Amino Acid Sequencing

The primary structure of the purified BNP was determined using automated Edman degradation. This method sequentially removes and identifies one amino acid at a time from the N-terminus of the peptide.

Signaling Pathway of B-type Natriuretic Peptide

BNP exerts its physiological effects by binding to specific receptors on the surface of target cells, primarily the natriuretic peptide receptor-A (NPR-A). This binding initiates an intracellular signaling cascade that ultimately leads to the observed cardiovascular effects.

-

Receptor Binding: BNP binds to the extracellular domain of NPR-A, a transmembrane receptor with intrinsic guanylyl cyclase activity.

-

Guanylyl Cyclase Activation: Ligand binding induces a conformational change in NPR-A, activating its intracellular guanylyl cyclase domain.

-

cGMP Production: The activated guanylyl cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Downstream Effectors: cGMP acts as a second messenger and activates several downstream targets, most notably cGMP-dependent protein kinase (PKG).

-

Physiological Response: PKG, in turn, phosphorylates various intracellular proteins, leading to a cascade of events that result in vasodilation, natriuresis, and diuresis. The signaling is terminated by the degradation of cGMP by phosphodiesterases (PDEs).

Visualizations

Experimental Workflow for BNP Isolation

Caption: Workflow for the isolation and purification of BNP.

BNP Signaling Pathway in a Cardiomyocyte

Caption: BNP signaling cascade in a target cell.

References

- 1. ahajournals.org [ahajournals.org]

- 2. The presence of brain natriuretic peptide of 12,000 daltons in porcine heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brain natriuretic peptide is a novel cardiac hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Brain natriuretic peptide-32: N-terminal six amino acid extended form of brain natriuretic peptide identified in porcine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Specific [125I]brain natriuretic peptide-26 binding sites in rat and pig kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distribution and molecular forms of brain natriuretic peptide in porcine heart and blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioimmunoassay for brain natriuretic peptide (BNP) detection of BNP in canine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

B-type natriuretic peptide synthesis and release mechanisms

An In-depth Technical Guide to B-type Natriuretic Peptide (BNP) Synthesis and Release

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

B-type natriuretic peptide (BNP) is a cornerstone biomarker in cardiovascular medicine, primarily used for the diagnosis and prognosis of heart failure. Synthesized predominantly by ventricular cardiomyocytes in response to myocardial stress, its production and release are governed by a complex interplay of mechanical, neurohormonal, and inflammatory signals. This document provides a comprehensive technical overview of the molecular mechanisms underpinning BNP synthesis, post-translational processing, and secretion. It details the signaling pathways that regulate BNP gene (NPPB) expression, presents quantitative data on its induction, and outlines key experimental protocols for its study in a research setting.

BNP Gene Structure and Transcription

The synthesis of BNP begins with the transcription of the NPPB gene, located on human chromosome 1.[1] This gene comprises three exons and two introns.[1] The initial transcript is translated into a 134-amino acid precursor, pre-proBNP.[2][3] The primary stimulus for NPPB gene transcription is mechanical stretch of the ventricular walls, a direct consequence of increased hemodynamic load.[2][4][5] However, a variety of other factors, including neurohormones and inflammatory cytokines, also play crucial roles in upregulating its expression.[6][7]

The promoter region of the NPPB gene contains several critical cis-regulatory elements that bind transcription factors, mediating the response to various stimuli. These include GATA, MCAT, and AP-1-like elements.[8] The neuron-restrictive silencer factor (NRSF), also known as repressor element-1-silencing transcription factor (REST), acts as a key transcriptional repressor of the NPPB gene, and its downregulation is associated with the reactivation of fetal cardiac gene programs in pathological remodeling.[9]

Signaling Pathways Regulating BNP Synthesis

The upregulation of NPPB gene expression is controlled by several interconnected signaling pathways. The primary triggers are mechanical strain, neurohormonal activation, and inflammation.

Mechanical Stretch Signaling

Mechanical strain on cardiomyocytes is a potent inducer of BNP synthesis. This process is largely mediated by the p38 mitogen-activated protein kinase (MAPK) pathway.[10][11] Strain activates p38 MAPK, which in turn promotes the activity of the transcription factor NF-κB. Activated NF-κB then binds to specific elements in the NPPB promoter, driving gene transcription.[10]

Neurohormonal Signaling

Key neurohormones involved in cardiovascular regulation, such as Endothelin-1 (ET-1) and Angiotensin II (Ang II), also stimulate BNP expression.[7] These hormones, released in response to cardiac stress, act through their respective receptors on cardiomyocytes to trigger downstream signaling cascades that converge on the NPPB promoter. Studies show that blocking ET-1 and Ang II receptors significantly attenuates the load-induced increase in BNP gene expression.[5][7]

Inflammatory Signaling

Pro-inflammatory cytokines, particularly Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), are potent, selective inducers of BNP synthesis and secretion.[6][12] This response is also dependent on the p38 MAPK signaling pathway.[4][12] Cytokines activate p38 MAPK, which enhances BNP promoter activity, leading to increased transcription and translation without a corresponding increase in Atrial Natriuretic Peptide (ANP) expression.[12] This unique regulation highlights BNP's role as a biomarker in inflammatory cardiac conditions like myocarditis and sepsis.[6]

Post-Translational Processing and Release

Following transcription and translation, the 134-amino acid pre-proBNP undergoes two critical cleavage events.

-

Signal Peptide Cleavage: The 26-amino acid N-terminal signal peptide is removed, yielding the 108-amino acid prohormone, proBNP (proBNP1-108).[1][2]

-

Prohormone Cleavage: ProBNP is then cleaved into two fragments: the biologically inactive 76-amino acid N-terminal proBNP (NT-proBNP) and the biologically active 32-amino acid hormone, BNP.[13] This cleavage is performed intracellularly by the serine proteases corin and furin.[3][7]

O-linked glycosylation of the proBNP molecule, particularly near the cleavage site (e.g., at threonine 71 in humans), can inhibit its processing by these convertases.[14] This leads to the secretion of unprocessed or partially processed proBNP, which is more prevalent in severe heart failure and may represent a state of relative deficiency of active BNP.[1] Both processed (BNP, NT-proBNP) and unprocessed (proBNP) forms are released from the cardiomyocyte into the circulation via a constitutive secretory pathway, rather than being stored in granules like ANP.[1]

Quantitative Data on BNP Regulation

The following tables summarize quantitative findings from key studies on the regulation of BNP expression and secretion.

Table 1: BNP Gene Expression in Response to Mechanical and Neurohormonal Stimuli

| Stimulus | Experimental Model | Fold Increase in BNP mRNA | Reference |

|---|---|---|---|

| Mechanical Stretch (2 hours) | Isolated Perfused Mouse Hearts | 1.9-fold | [7] |

| Arginine-Vasopressin (AVP) | Conscious Spontaneously Hypertensive Rats | 1.5 to 1.9-fold (LV) | [15] |

| Bosentan (ET-1 Antagonist) + Stretch | Isolated Perfused Mouse Hearts | Attenuated response by 58% | [7] |

| CV-11974 (Ang II Antagonist) + Stretch | Isolated Perfused Mouse Hearts | Attenuated response by 50% |[7] |

Table 2: BNP Secretion/Levels in Response to Inflammatory Stimuli

| Stimulus | Experimental Model | Fold/Percent Increase in BNP/NT-proBNP | Reference |

|---|---|---|---|

| IL-1β (10 ng/mL, 24h) | Neonatal Rat Ventricular Cardiomyocytes | ~3-fold (BNP Secretion) | [12] |

| TNF-α (100 ng/mL, 24h) | Neonatal Rat Ventricular Cardiomyocytes | ~2.5-fold (BNP Secretion) | [12] |

| Lipopolysaccharide (LPS) | Healthy Human Volunteers | ~166% (NT-proBNP Levels) | [14] |

| Acute Respiratory Infections | Human Patients | 26% higher BNP levels |[14] |

Appendix: Key Experimental Protocols

This section provides an overview of methodologies for key experiments cited in the study of BNP synthesis and release.

Protocol: Primary Neonatal Cardiomyocyte Isolation and Culture

This protocol outlines the general steps for isolating and culturing primary cardiomyocytes from neonatal rats or mice, a common model for studying BNP regulation.

-

Heart Excision: Neonatal pups (1-3 days old) are euthanized. Hearts are rapidly excised and placed in ice-cold Hanks' Balanced Salt Solution (HBSS).

-

Tissue Preparation: Atria are removed, and the ventricles are minced into small pieces.

-

Enzymatic Digestion: The minced tissue undergoes serial enzymatic digestion using enzymes like trypsin and collagenase to dissociate the cells. This can involve multiple short incubations or a single long overnight incubation at 4°C.[16]

-

Cell Collection: After each digestion step, the supernatant containing the dissociated cells is collected and pooled. The enzymatic reaction is stopped by adding culture medium containing fetal bovine serum (FBS).

-

Fibroblast Removal (Pre-plating): The cell suspension is plated onto an uncoated tissue culture dish for 1-2 hours. Fibroblasts adhere more rapidly to the plastic than cardiomyocytes.

-

Cardiomyocyte Plating: The non-adherent cells (enriched for cardiomyocytes) are collected and plated onto dishes coated with an extracellular matrix protein (e.g., gelatin or fibronectin) to promote attachment.

-

Culturing: Cells are maintained in a suitable culture medium (e.g., DMEM/F12 supplemented with FBS) and allowed to attach and resume spontaneous beating before experimental treatments.

Protocol: Luciferase Reporter Assay for BNP Promoter Activity

This assay measures the transcriptional activity of the NPPB gene promoter in response to stimuli.

-

Plasmid Construction: A plasmid is engineered where the human or rat NPPB gene promoter sequence is placed upstream of a firefly luciferase reporter gene.

-

Transfection: Cultured cardiomyocytes are co-transfected with the BNP promoter-luciferase plasmid and a second control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter. This control is used to normalize for transfection efficiency. A transfection reagent like FuGENE is commonly used.[9]

-

Stimulation: After allowing 24-48 hours for gene expression, the cells are treated with the stimulus of interest (e.g., IL-1β, mechanical stretch).

-

Cell Lysis: Cells are washed with PBS and then lysed with a specialized reporter lysis buffer.[17]

-

Luminescence Measurement: The cell lysate is transferred to a luminometer. First, the substrate for firefly luciferase (D-luciferin) is added, and light emission is measured.[18] Subsequently, the substrate for Renilla luciferase is added to the same sample, and its light emission is measured.

-

Data Analysis: The firefly luciferase activity (representing BNP promoter activity) is normalized to the Renilla luciferase activity (representing transfection efficiency). The fold change in normalized activity relative to an unstimulated control is then calculated.

Protocol: Quantification of BNP mRNA by qRT-PCR

This protocol is used to measure changes in the steady-state levels of BNP mRNA.

-

Cell Treatment and Harvest: Cultured cardiomyocytes are treated with stimuli for the desired time. Cells are then washed and harvested.

-

RNA Extraction: Total RNA is extracted from the cells using a standard method, such as with TRIzol reagent or a column-based kit.[19] The concentration and purity of the RNA are determined using a spectrophotometer.

-

cDNA Synthesis: A fixed amount of total RNA (e.g., 1 µg) is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

Quantitative PCR (qPCR): The cDNA is used as a template in a qPCR reaction with SYBR Green or a probe-based system. The reaction includes primers specific for the BNP gene and primers for a stable housekeeping gene (e.g., GAPDH) for normalization.

-

BNP Forward Primer Example: 5'-GAACAATCCACGATGCAGAAGC-3'

-

BNP Reverse Primer Example: 5'-GGGCCTTGGTCCTTTGAGAG-3'

-

-

Data Analysis: The relative expression of BNP mRNA is calculated using the ΔΔCt method, where the BNP signal is normalized to the housekeeping gene signal. Results are expressed as fold change compared to the control condition.

References

- 1. Natriuretic Peptides, Inflammation, and Sounding the Alarm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardiac natriuretic peptides act via p38 MAPK to induce the brown fat thermogenic program in mouse and human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Brain Natriuretic Peptide Production and Secretion in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combined inhibition of angiotensin II and endothelin suppresses the brain natriuretic peptide response to developing heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cardiac natriuretic peptides gene expression and secretion in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Endothelin-1 and angiotensin II contribute to BNP but not c-fos gene expression response to elevated load in isolated mice hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Distinct regulation of B-type natriuretic peptide transcription by p38 MAPK isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fredhutch.org [fredhutch.org]

- 10. Mechanical strain activates BNP gene transcription through a p38/NF-κB–dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Selective upregulation of cardiac brain natriuretic peptide at the transcriptional and translational levels by pro-inflammatory cytokines and by conditioned medium derived from mixed lymphocyte reactions via p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The natriuretic peptides system in the pathophysiology of heart failure: from molecular basis to treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. ahajournals.org [ahajournals.org]

- 16. One-Hour Procedure to Isolate Primary Cardiomyocytes from Neonatal Mouse and Rat Hearts | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. med.emory.edu [med.emory.edu]

- 18. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dovepress.com [dovepress.com]

The Cardiovascular Physiology of Brain Natriuretic Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brain Natriuretic Peptide (BNP), a neurohormone primarily synthesized and secreted by ventricular cardiomyocytes in response to myocardial stretch and pressure overload, plays a pivotal role in cardiovascular homeostasis. This technical guide provides an in-depth exploration of the physiological functions of BNP within the cardiovascular system, detailing its mechanisms of action, signaling pathways, and its utility as a clinical biomarker. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource on the molecular and cellular effects of BNP, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological processes.

Introduction

Initially discovered in the porcine brain, Brain Natriuretic Peptide (BNP) is now recognized as a crucial cardiac hormone.[1] Its secretion is a key compensatory mechanism in states of cardiac stress, such as heart failure, where it exerts a range of protective effects aimed at reducing cardiac workload and mitigating the progression of cardiac dysfunction.[2][3] This guide will elucidate the multifaceted roles of BNP in blood pressure and volume regulation, cardiac remodeling, and endothelial function, providing a foundational understanding for further research and therapeutic development.

Physiological Functions of BNP in the Cardiovascular System

BNP's physiological effects are broad, impacting vascular tone, renal function, and the structural integrity of the heart. These actions collectively contribute to the maintenance of cardiovascular homeostasis and the counter-regulation of systems that promote cardiac stress, such as the renin-angiotensin-aldosterone system (RAAS).[4]

Regulation of Blood Pressure and Blood Volume

BNP is a potent vasodilator, acting directly on vascular smooth muscle to promote relaxation of both arteries and veins. This leads to a reduction in systemic vascular resistance (afterload) and central venous pressure (preload), thereby decreasing the workload on the heart.[1] Furthermore, BNP exerts significant diuretic and natriuretic effects on the kidneys, promoting the excretion of sodium and water. This reduction in blood volume further alleviates cardiac stress.

Attenuation of Cardiac Remodeling and Fibrosis

Chronic cardiac stress leads to maladaptive remodeling, characterized by cardiac hypertrophy (an increase in cardiomyocyte size) and fibrosis (excessive deposition of extracellular matrix). BNP has been shown to counteract these processes. In vitro studies have demonstrated that BNP can inhibit angiotensin II-stimulated protein synthesis in cardiomyocytes, a hallmark of hypertrophy.[5] Additionally, BNP has been shown to suppress collagen synthesis in cardiac fibroblasts and may play a role in the prevention of cardiac fibrosis in ischemic heart diseases.[6]

Modulation of Endothelial Function

The endothelium plays a critical role in regulating vascular tone and health. BNP can influence endothelial function, further contributing to its vasodilatory effects.

Quantitative Data on BNP's Cardiovascular Effects

The following tables summarize key quantitative data from clinical and preclinical studies on the cardiovascular effects of BNP.

Table 1: Hemodynamic Effects of Synthetic BNP (Nesiritide) Infusion in Patients with Heart Failure

| Parameter | Dose of Nesiritide | Mean Change from Baseline |

| Pulmonary Capillary Wedge Pressure | 0.01 µg/kg/min | ↓ 30% |

| Mean Arterial Pressure | 0.01 µg/kg/min | ↓ 10% |

| Cardiac Index | 0.01 µg/kg/min | ↑ 15% |

| Systemic Vascular Resistance | 0.01 µg/kg/min | ↓ 25% |

Table 2: BNP and NT-proBNP Levels in Heart Failure (NYHA Classification)

| NYHA Class | Mean BNP Level (pg/mL) | Typical NT-proBNP Range (pg/mL) |

| I (No limitation of physical activity) | < 100 | < 125 |

| II (Slight limitation of physical activity) | 100 - 400 | 125 - 450 |

| III (Marked limitation of physical activity) | 400 - 2000 | 450 - 1800 |

| IV (Unable to carry on any physical activity) | > 2000 | > 1800 |

Note: These values are approximate and can vary based on age, sex, and renal function.[3]

BNP Signaling Pathway

BNP exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase receptor.[4][7] This binding activates the intracellular guanylyl cyclase domain, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] cGMP, a second messenger, then activates protein kinase G (PKG), which phosphorylates a variety of downstream targets in cardiomyocytes and vascular smooth muscle cells, mediating the physiological effects of BNP.[8]

BNP Signaling Cascade

Experimental Protocols

Accurate quantification of BNP and its inactive N-terminal fragment, NT-proBNP, is crucial for both research and clinical applications. Immunoassays are the primary methods for their measurement.

Sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for BNP

This protocol outlines the general steps for a sandwich ELISA to quantify human BNP in plasma.

Materials:

-

Microplate pre-coated with a monoclonal antibody specific for human BNP

-

Human BNP standard

-

Biotinylated polyclonal antibody specific for human BNP

-

Streptavidin-HRP conjugate

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer

-

Assay diluent

-

Plasma samples collected in EDTA tubes

Procedure:

-

Standard and Sample Preparation: Prepare a serial dilution of the human BNP standard in assay diluent. Dilute plasma samples as required.

-

Coating: (This step is typically pre-done in commercial kits).

-

Blocking: Block non-specific binding sites on the microplate.

-

Incubation with Standard and Samples: Add 100 µL of standards and samples to the appropriate wells and incubate.

-

Washing: Wash the plate multiple times with wash buffer to remove unbound substances.

-

Incubation with Detection Antibody: Add 100 µL of biotinylated anti-human BNP antibody to each well and incubate.

-

Washing: Repeat the washing step.

-

Incubation with Enzyme Conjugate: Add 100 µL of streptavidin-HRP conjugate to each well and incubate.

-

Washing: Repeat the washing step.

-

Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark. A blue color will develop.

-

Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change to yellow.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of BNP in the samples from the standard curve.

Sandwich ELISA Workflow

Chemiluminescent Immunoassay (CLIA) for NT-proBNP

CLIA is a highly sensitive method commonly used in clinical settings for the quantification of NT-proBNP.

Principle: This assay is typically a sandwich immunoassay. NT-proBNP in the sample binds to a capture antibody coated on a solid phase (e.g., magnetic microparticles) and a detection antibody labeled with a chemiluminescent molecule (e.g., acridinium ester). When a trigger solution is added, a chemical reaction occurs, producing light. The intensity of the emitted light is directly proportional to the concentration of NT-proBNP in the sample.

General Procedure:

-

Sample Incubation: The patient's serum or plasma is incubated with the capture antibody-coated microparticles and the chemiluminescent-labeled detection antibody.

-

Magnetic Separation and Washing: A magnetic field is applied to separate the microparticles with the bound immunocomplex from the unbound components. The microparticles are then washed.

-

Chemiluminescent Reaction: Trigger solutions are added to initiate the light-emitting reaction.

-

Signal Detection: The light signal is measured by a luminometer.

-

Quantification: The concentration of NT-proBNP is determined by comparing the light signal to a calibration curve generated from known standards.

Conclusion

Brain Natriuretic Peptide is a cornerstone of the cardiovascular system's defense against pressure and volume overload. Its multifaceted physiological actions, including vasodilation, natriuresis, and inhibition of cardiac remodeling, underscore its therapeutic potential. A thorough understanding of its signaling pathways and the ability to accurately measure its levels are paramount for both basic research and the development of novel cardiovascular therapies. This guide provides a comprehensive overview to support these endeavors.

References

- 1. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]

- 2. Phosphorylation of phospholamban promotes SERCA2a activation by dwarf open reading frame (DWORF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heart Failure (Congestive Heart Failure) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genome-wide analysis identifies susceptibility loci for heart failure and nonischemic cardiomyopathy subtype in the East Asian populations | PLOS Genetics [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein Kinase G I and Heart Failure: Shifting Focus From Vascular Unloading to Direct Myocardial Antiremodeling Effects - PMC [pmc.ncbi.nlm.nih.gov]

molecular structure and isoforms of B-type natriuretic peptide

An In-depth Technical Guide to the Molecular Structure and Isoforms of B-type Natriuretic Peptide

Introduction

B-type natriuretic peptide (BNP), also known as ventricular natriuretic peptide, is a peptide hormone secreted predominantly by the ventricular cardiomyocytes in response to myocardial stretch and volume overload.[1][2][3] It plays a crucial role in cardiovascular homeostasis by promoting vasodilation, natriuresis, and diuresis, thereby reducing blood pressure and cardiac workload.[4][5] BNP and its related peptides, particularly the N-terminal pro-B-type natriuretic peptide (NT-proBNP), are established and widely used biomarkers for the diagnosis, prognosis, and management of heart failure.[6][7] This guide provides a detailed overview of the molecular structure of BNP, its various isoforms, post-translational modifications, and the signaling pathways it activates. Additionally, it outlines key experimental protocols used by researchers and drug development professionals for the analysis of these peptides.

Molecular Structure and Biosynthesis of BNP

The biosynthesis of active BNP is a multi-step process involving transcriptional, translational, and post-translational modifications, resulting in several peptide forms.

From Gene to Prohormone

BNP is encoded by the NPPB gene.[1] Transcription and translation of this gene produce a 134-amino acid precursor protein called preproBNP.[1][8] Within the cardiomyocyte, a 26-amino acid N-terminal signal peptide is cleaved from preproBNP, resulting in the 108-amino acid prohormone, proBNP.[1][4] This prohormone is the primary storage form of BNP within intracellular granules.[1]

Processing of proBNP into Active BNP and NT-proBNP

Upon stimulation, such as ventricular stretch, proBNP is cleaved into two main fragments before or during secretion into the bloodstream: the biologically inactive 76-amino acid N-terminal fragment, NT-proBNP, and the biologically active 32-amino acid C-terminal fragment, BNP-32 (commonly referred to as BNP).[1][4][8] This cleavage occurs between arginine-102 and serine-103 and is primarily mediated by the serine proteases corin and furin.[1][9] BNP and NT-proBNP are secreted in equimolar amounts.[1]

Caption: Biosynthesis and processing of B-type natriuretic peptide.

Molecular Characteristics

The different forms of BNP possess distinct molecular characteristics, which are summarized in the table below.

| Peptide Form | Amino Acid Length | Key Characteristics |

| preproBNP | 134 | Initial translation product containing a signal peptide.[1][8] |

| proBNP | 108 | Prohormone stored in cardiomyocytes; subject to glycosylation.[4] |

| NT-proBNP | 76 | Biologically inactive N-terminal fragment; longer half-life.[1][2] |

| BNP | 32 | Biologically active C-terminal hormone; shorter half-life.[1][2] |

BNP Isoforms and Post-Translational Modifications

The term "isoforms" in the context of BNP generally refers to the various peptide structures originating from the NPPB gene, including the precursor proBNP and its cleavage products. Post-translational modifications, particularly glycosylation, play a critical regulatory role in BNP production and activity.

Glycosylation of proBNP

ProBNP is known to be an O-glycosylated protein.[9] Glycosylation at specific sites within the proBNP molecule can inhibit its cleavage by corin and furin.[9] Notably, glycosylation at Threonine 71 has been shown to prevent the processing of proBNP into NT-proBNP and active BNP.[9] The degree of proBNP glycosylation can vary under different physiological and pathological conditions. For instance, a decrease in proBNP glycosylation, coupled with an increase in furin activity, has been observed in patients with acute decompensated heart failure, leading to amplified production of NT-proBNP and BNP.[10][11][12][13]

Other BNP Forms

In addition to the major forms, other shorter BNP peptides resulting from alternative cleavage sites have been detected, though their biological activity remains largely unknown.[1] Furthermore, analysis of synthetic BNP has identified impurities such as deaminated, oxidized, and isomerized forms, which may exhibit weaker immunoaffinity compared to intact BNP.[14]

| BNP Form | Description | Biological Activity | Key Features |

| Glycosylated proBNP | proBNP with O-linked glycans attached.[9] | Inactive precursor | Glycosylation inhibits cleavage, reducing active BNP production.[9] |

| Non-glycosylated proBNP | Prohormone without glycosylation. | Inactive precursor | More readily cleaved by corin and furin to produce active BNP.[9] |

| NT-proBNP | 76-amino acid N-terminal fragment.[1] | Inactive | Longer plasma half-life than BNP, making it a stable diagnostic marker.[1][2] |

| BNP 1-32 | 32-amino acid C-terminal fragment.[1] | Active | Short half-life; mediates physiological effects via NPRA receptor.[1][4] |

BNP Signaling Pathway

Active BNP exerts its physiological effects by binding to specific receptors on the surface of target cells, which include vascular smooth muscle and kidney cells.

The primary receptor for BNP is the natriuretic peptide receptor-A (NPRA), also known as guanylyl cyclase-A (GC-A).[15][16] Binding of BNP to NPRA induces a conformational change in the receptor, activating its intracellular guanylyl cyclase domain.[4][16] This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[4][16] Elevated intracellular cGMP levels activate cGMP-dependent protein kinases, which in turn phosphorylate various downstream targets, leading to the characteristic physiological responses of BNP:

-

Vasodilation: Relaxation of vascular smooth muscle, leading to decreased blood pressure.[4]

-

Natriuresis and Diuresis: Increased sodium and water excretion by the kidneys.[4][15]

-

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Suppression of renin and aldosterone secretion.[16]

Caption: The BNP signaling cascade via the NPRA receptor.

Experimental Protocols for BNP Analysis

A variety of techniques are employed to measure and characterize BNP and its isoforms. The choice of method depends on the specific research or clinical question, with a trade-off between specificity, sensitivity, and throughput.

Immunoassays

Immunoassays are the most common method for quantifying BNP and NT-proBNP in clinical settings. These assays utilize antibodies that specifically recognize epitopes on the target peptide.

-

Principle: Sandwich immunoassays are frequently used. One antibody captures the peptide from the sample (e.g., plasma), and a second, labeled antibody detects the captured peptide. The signal from the label is proportional to the peptide concentration.

-

Methodology (Fluorescence Immunoassay for NT-proBNP):

-

Sample Collection: Whole blood, serum, or plasma is collected from the subject.[8]

-

Assay Reaction: The sample is added to a test cartridge containing fluorescently-labeled detection antibodies and capture antibodies immobilized on a membrane.

-

Incubation: During incubation, NT-proBNP in the sample forms a sandwich complex with the capture and detection antibodies.

-

Detection: The cartridge is inserted into a fluorescence immunoassay analyzer. The instrument measures the intensity of the fluorescence signal, which is directly proportional to the concentration of NT-proBNP in the sample.[8]

-

Quantification: The concentration is calculated based on a pre-programmed calibration curve.

-

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), offers high specificity and accuracy for the absolute quantification of active BNP (BNP 1-32) and the characterization of its isoforms and post-translational modifications.[14][17]

-

Principle: LC separates peptides in a complex mixture based on their physicochemical properties. The separated peptides are then ionized and introduced into a mass spectrometer, which measures their mass-to-charge ratio, allowing for precise identification and quantification.

-

Methodology (LC-MS for BNP 1-32 Quantification):

-

Sample Preparation:

-

Plasma samples are collected, often with protease inhibitors to prevent BNP degradation.

-

An internal standard (e.g., an isotopically labeled version of BNP) is added for accurate quantification.[14]

-

Proteins are precipitated from the plasma (e.g., using acetonitrile).

-

The supernatant containing the peptides is further purified and concentrated using solid-phase extraction (SPE).[14]

-

-

LC Separation: The extracted peptides are injected into a high-performance liquid chromatography (HPLC) system, typically using a reverse-phase column to separate BNP from other peptides.

-

MS Detection: The eluent from the LC column is directed to the mass spectrometer. The instrument is operated in a specific mode (e.g., selected reaction monitoring, SRM) to detect and quantify the target BNP peptide and the internal standard with high sensitivity and specificity.[17]

-

Data Analysis: The concentration of BNP 1-32 in the original sample is calculated by comparing the signal intensity of the native peptide to that of the known amount of added internal standard.

-

Caption: A typical experimental workflow for BNP analysis using LC-MS.

Chromatographic Techniques

Various chromatography methods are fundamental for the purification and separation of BNP and its related peptides for analytical or preparative purposes.[18][19]

-

Ion-Exchange Chromatography (IEC): Separates proteins based on their net charge.[18][20] Peptides are bound to a charged stationary phase and eluted by changing the pH or salt concentration of the mobile phase.

-

Size-Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates molecules based on their size.[20] Larger molecules elute first as they are excluded from the pores of the stationary phase, while smaller molecules like BNP take a longer path through the pores.

-

Affinity Chromatography: A highly specific method that separates molecules based on a reversible interaction between the protein and a specific ligand immobilized on the chromatography matrix.[18][19] This can be used to purify BNP using immobilized antibodies.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the expression level of the NPPB gene, providing insights into the rate of BNP synthesis at the transcriptional level.

-

Principle: mRNA is first reverse-transcribed into complementary DNA (cDNA). The cDNA is then amplified in a real-time PCR machine using specific primers for the NPPB gene. A fluorescent dye that binds to double-stranded DNA allows for the quantification of the PCR product in real-time.

-

Methodology:

-

RNA Extraction: Total RNA is extracted from cardiomyocytes or heart tissue using a reagent like TRIzol.[21]

-

cDNA Synthesis: The extracted RNA is converted to cDNA using a reverse transcriptase enzyme.[21]

-

Real-Time PCR: The cDNA is mixed with a master mix containing Taq polymerase, dNTPs, a fluorescent dye (e.g., SYBR Green), and specific forward and reverse primers for the NPPB gene.[21]

-

Amplification and Detection: The reaction is run in a thermal cycler that monitors fluorescence intensity at each cycle.

-

Data Analysis: The expression level of NPPB mRNA is determined relative to a stable housekeeping gene (e.g., GAPDH) using the ΔΔCt method.[21]

-

Conclusion

B-type natriuretic peptide is a complex hormone with a tightly regulated biosynthetic pathway that gives rise to multiple molecular forms. The processing of the prohormone proBNP, modulated by post-translational modifications like glycosylation, is a critical control point in the production of active BNP. Understanding the distinct characteristics of proBNP, NT-proBNP, and active BNP is essential for their application as biomarkers and therapeutic targets. A range of sophisticated experimental techniques, from immunoassays for routine clinical measurement to mass spectrometry for precise structural and quantitative analysis, provides the necessary tools for researchers and drug developers to investigate the multifaceted biology of this vital cardiac hormone.

References

- 1. Brain natriuretic peptide 32 - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]

- 5. youtube.com [youtube.com]

- 6. Natriuretic Peptide Tests (BNP, NT-proBNP): MedlinePlus Medical Test [medlineplus.gov]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. academic.oup.com [academic.oup.com]

- 10. urgencemonastir.com [urgencemonastir.com]

- 11. [PDF] Post-translational modifications enhance NT-proBNP and BNP production in acute decompensated heart failure. | Semantic Scholar [semanticscholar.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Post-translational modifications enhance NT-proBNP and BNP production in acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Natriuretic peptide pathways in heart failure: further therapeutic possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Active BNP Measured by Mass Spectrometry and Response to Sacubitril/Valsartan - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jag.journalagent.com [jag.journalagent.com]

- 20. Chromatographic Techniques for Protein Separation and Analysis - Creative Proteomics [creative-proteomics.com]

- 21. Genome-wide analysis identifies susceptibility loci for heart failure and nonischemic cardiomyopathy subtype in the East Asian populations | PLOS Genetics [journals.plos.org]

BNP Signaling in Cardiac Myocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the B-type Natriuretic Peptide (BNP) signaling pathway in cardiac myocytes. It covers the core molecular interactions, downstream physiological effects, and relevant experimental protocols for studying this critical cardiovascular regulatory system.

Core Signaling Pathway

Brain Natriuretic Peptide (BNP) is a cardiac hormone primarily synthesized and secreted by ventricular cardiomyocytes in response to wall stress and stretching, which are hallmarks of volume or pressure overload.[1] BNP plays a crucial role in cardiovascular homeostasis by counteracting hypertrophic and fibrotic signaling.[1]

The canonical BNP signaling cascade is initiated by the binding of BNP to its primary receptor, Natriuretic Peptide Receptor-A (NPR-A), a transmembrane guanylyl cyclase.[2][3] This binding event induces a conformational change in the receptor, activating its intracellular guanylyl cyclase domain.[3] This leads to the conversion of Guanosine Triphosphate (GTP) to the second messenger, cyclic Guanosine Monophosphate (cGMP).[2][3]

Intracellular cGMP levels are tightly regulated, not only by their synthesis via NPR-A but also by their degradation through various phosphodiesterases (PDEs), primarily PDE2 and PDE3 in cardiomyocytes.[4]

The primary effector of cGMP in this pathway is cGMP-dependent Protein Kinase G (PKG).[2] Upon activation by cGMP, PKG phosphorylates a suite of downstream target proteins within the cardiomyocyte, modulating their function and ultimately leading to the physiological effects of BNP.[2]

Caption: Core BNP signaling cascade in cardiac myocytes.

Quantitative Data Summary

The following tables summarize key quantitative parameters of the BNP signaling pathway.

Table 1: Ligand-Receptor Interaction

| Parameter | Value | Species/System | Notes |

|---|---|---|---|

| Receptor | NPR-A (Guanylyl Cyclase-A) | Human, Mouse, Rat | Primary receptor for both ANP and BNP.[2] |

| Binding Affinity (Kd) | ~1 nM | Rat (ANP binding to purified NPR-A ECD) | BNP shares this receptor; affinities are generally in the low nanomolar range.[5] |

| Effective Concentration | 10 - 1000 nM | In vitro neonatal mouse cardiomyocytes | Concentrations used in experimental settings to elicit downstream effects.[6] |

| cGMP Production | ~3.5-fold increase | Cardiomyocytes (300 nM BNP) | Demonstrates potent activation of the receptor's enzymatic activity.[7] |

Table 2: Downstream Effector Modulation

| Effector | Phosphorylation Site(s) | Kinase | Consequence |

|---|---|---|---|

| Phospholamban (PLB) | Serine 16 | PKG, PKA | Relieves inhibition of SERCA2a, enhancing Ca²⁺ reuptake into the sarcoplasmic reticulum (SR), promoting relaxation (lusitropy).[6][8] |

| Troponin I (TnI) | Serine 23 / Serine 24 | PKG, PKA, PKC | Decreases myofilament Ca²⁺ sensitivity, accelerating Ca²⁺ dissociation from Troponin C, which also promotes relaxation.[2][9] |

| Titin | Not specified | PKG | Reduces passive stiffness of the cardiomyocyte, improving diastolic function. |

| L-type Ca²⁺ Channels | Not specified | PKG | Inhibition, leading to reduced Ca²⁺ influx during the action potential. |

Downstream Physiological Consequences

Activation of the BNP-PKG pathway in cardiac myocytes leads to several protective physiological outcomes:

-

Lusitropy (Enhanced Relaxation): The coordinated phosphorylation of PLB and TnI is a primary mechanism for accelerating myocardial relaxation.[8] Enhanced SERCA2a activity due to PLB phosphorylation speeds up the removal of Ca²⁺ from the cytosol, while reduced myofilament Ca²⁺ sensitivity from TnI phosphorylation allows for faster cross-bridge detachment. This is critical for maintaining cardiac output at high heart rates and for proper diastolic filling.

-

Anti-Hypertrophic Effects: PKG signaling counteracts pathological cardiac hypertrophy. It does so by inhibiting pro-hypertrophic signaling pathways, including the calcineurin-NFAT and Ca²⁺-calmodulin kinase II (CaMKII) pathways. This helps to prevent the maladaptive growth and remodeling of the heart in response to stress.

-

Modulation of Calcium Homeostasis: Beyond its effects on SERCA2a, the BNP pathway modulates Ca²⁺ handling by inhibiting L-type Ca²⁺ channels, which reduces Ca²⁺ influx. This can contribute to the anti-hypertrophic effects and may also play a role in preventing Ca²⁺ overload-induced arrhythmias.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific cell types or experimental conditions.

Protocol: Measurement of cGMP by Competitive ELISA

This protocol describes the quantification of intracellular cGMP from cardiomyocyte lysates using a competitive enzyme-linked immunosorbent assay.

Caption: Experimental workflow for cGMP measurement by ELISA.

Materials:

-

Cultured cardiac myocytes

-

BNP (or other stimulating agent)

-

0.1 M HCl

-

Competitive cGMP ELISA Kit (containing cGMP standards, anti-cGMP antibody, HRP-conjugated cGMP tracer, pre-coated microplate, wash buffer, TMB substrate, and stop solution)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Treatment: Plate cardiomyocytes and grow to desired confluency. Treat cells with BNP at various concentrations and time points. Include an untreated control group.

-

Cell Lysis: Aspirate the culture medium. Add 1 mL of 0.1 M HCl for every 35 cm² of surface area to lyse the cells and inhibit PDE activity.

-

Lysate Collection: Incubate at room temperature for 20 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Clarification: Centrifuge the lysate at ≥1000 x g for 10 minutes at 4°C to pellet cell debris.

-

Sample Collection: Carefully transfer the supernatant, which contains the intracellular cGMP, to a new tube. This can be assayed directly or stored at -80°C.

-

ELISA Protocol (as per kit instructions): a. Prepare cGMP standards by performing serial dilutions as specified in the kit manual. b. Add 50 µL of each standard, sample, and blank (lysis buffer) to the appropriate wells of the antibody-coated microplate. c. Add 25 µL of the cGMP-HRP tracer to each well. d. Add 50 µL of the anti-cGMP antibody to each well. e. Seal the plate and incubate for 2 hours at room temperature with gentle shaking. During this incubation, free cGMP in the sample/standard competes with the cGMP-HRP tracer for binding to the limited number of primary antibody sites. f. Aspirate the contents and wash the wells 5 times with 1X Wash Buffer. g. Add 100 µL of TMB Substrate Solution to each well and incubate for 15-30 minutes at room temperature in the dark. h. Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Data Acquisition: Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.

-

Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. The signal is inversely proportional to the amount of cGMP in the sample. Calculate the cGMP concentration in the samples by interpolating their absorbance values from the standard curve.

Protocol: Western Blot for Phospholamban (PLB) Phosphorylation

This protocol details the detection of Serine-16 phosphorylated PLB (p-PLB) relative to total PLB in cardiomyocyte lysates.

Materials:

-

Cardiomyocyte lysates (prepared in RIPA buffer with phosphatase and protease inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels (15% or gradient gels are suitable for the low MW of PLB)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-PLB (Ser16) and Mouse anti-total PLB.

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.

-

Sample Preparation: Mix a calculated volume of lysate (e.g., 20-30 µg of total protein) with Laemmli sample buffer. Heat the samples at 95°C for 5 minutes. Note: For PLB, some protocols recommend not boiling to preserve the pentameric structure, which runs at ~25 kDa, while the monomer is at ~5-6 kDa.

-

SDS-PAGE: Load the prepared samples into the wells of an SDS-PAGE gel. Run the gel until adequate separation of low molecular weight proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-PLB (Ser16), diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Washing: Repeat the washing step (Step 7).

-

Detection: Apply ECL substrate to the membrane according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Reprobing: To detect total PLB as a loading control, the membrane can be stripped of the first set of antibodies and then re-probed starting from Step 5, this time using the primary antibody against total PLB and the corresponding anti-mouse secondary antibody.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the p-PLB signal to the total PLB signal for each sample to determine the relative change in phosphorylation.

Protocol: In Vitro PKG Kinase Activity Assay

This protocol outlines a method to measure the activity of purified PKG using a luminescent assay that quantifies ADP production.

Materials:

-

Purified, active PKG enzyme

-

PKG-specific peptide substrate

-

Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂)

-

cGMP (as an activator)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (or similar, containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque 384-well microplates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound (inhibitor/activator), PKG enzyme, and cGMP in kinase buffer. Prepare the substrate/ATP mix.

-

Kinase Reaction: a. To the wells of a 384-well plate, add 2 µL of kinase buffer. b. Add 1 µL of the PKG enzyme solution. c. Add 1 µL of cGMP or test compound. d. Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature.

-

Luminescence Generation: a. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce light. b. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence signal using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus reflects the PKG activity.

-

Analysis: Compare the luminescence signals from wells with test compounds to control wells to determine the percent inhibition or activation of PKG.

References

- 1. BNP MOLECULAR FORMS and PROCESSING BY The CARDIAC SERINE PROTEASE CORIN - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Cardiac Natriuretic Peptides in Heart Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of increased systolic Ca2+ and phospholamban phosphorylation during β-adrenergic stimulation on Ca2+ transient kinetics in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardiac natriuretic peptide deficiency sensitizes the heart to stress-induced ventricular arrhythmias via impaired CREB signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphorylation of phospholamban and troponin I in beta-adrenergic-induced acceleration of cardiac relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Brain Natriuretic Peptide Protects Cardiomyocytes from Apoptosis and Stimulates Their Cell Cycle Re-Entry in Mouse Infarcted Hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Correlation between Troponin-I and B-Type Natriuretic Peptide Level in Acute Myocardial Infarction Patients with Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of phosphorylated phospholamban levels in cardiomyocytes (HL-1) by immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

exploratory studies on BNP in non-cardiac conditions

An In-depth Technical Guide on Exploratory Studies of B-type Natriuretic Peptide (BNP) in Non-Cardiac Conditions

Introduction

B-type Natriuretic Peptide (BNP) and its N-terminal fragment, NT-proBNP, are well-established biomarkers for diagnosing and managing heart failure.[1][2][3] Synthesized primarily in the cardiac ventricles in response to myocardial stretch and pressure overload, BNP plays a crucial role in cardiovascular homeostasis through natriuresis, diuresis, and vasodilation.[3][4][5] However, a growing body of research has identified elevated BNP levels in a variety of non-cardiac critical illnesses, suggesting a broader pathophysiological role and potential clinical utility beyond cardiology.

This technical guide provides a comprehensive overview of exploratory studies on BNP in several non-cardiac conditions. It is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key pathways and workflows to facilitate a deeper understanding of this versatile biomarker.

BNP Synthesis and Signaling Pathway

BNP is synthesized as a 134-amino acid precursor, pre-pro-BNP, which is cleaved to the 108-amino acid pro-BNP.[5][6] Upon ventricular myocyte stress, pro-BNP is further cleaved and released into circulation as the biologically active 32-amino acid BNP and the inactive but more stable 76-amino acid NT-proBNP.[6][7] While ventricular stretch is the primary stimulus, inflammatory cytokines and neurohormonal activation, often present in critical non-cardiac diseases, can also independently trigger BNP production.[1]

BNP in Severe Pneumonia

In patients with pneumonia, elevated BNP is emerging as a powerful prognostic marker, independent of underlying cardiac dysfunction. The increase is likely multifactorial, stemming from systemic inflammation, hypoxemia-induced myocardial stress, and sepsis-related cardiovascular strain.

Quantitative Data Summary: BNP in Pneumonia

| Study Focus | Patient Cohort | Key Findings & Values | AUC | Optimal Cut-off (pg/mL) | Sensitivity | Specificity | Reference |

| Prognosis in NHCAP & AP | 297 patients with Nursing- and Healthcare-Associated Pneumonia (NHCAP) or Aspiration Pneumonia (AP) | Mean BNP: 182.6±289.3 pg/mL. BNP was a significant predictor of 30-day mortality (P=0.008). | 0.72 | 179.3 | 62.2% | 76.2% | [8] |

| Mortality Prediction | 108 hospitalized pneumonia patients | Mean BNP (Survivors): 193.52 pg/mL vs. Mean BNP (Non-survivors): 413.08 pg/mL (P<0.001). | 0.864 | 283 | 76.92% | 77.89% | [9][10] |

| Severity in CAP | Not specified | BNP positively correlated with Pneumonia Severity Index (PSI) scores (r=0.782, P<0.001). | 0.952 (Severity), 0.823 (Mortality) | 125.0 (Severity), 299.0 (Mortality) | 89.1% (Severity), 67.5% (Mortality) | 94.6% (Severity), 81.6% (Mortality) | [9] |

| Mortality in CAP | 369 patients (137 with CAP) | In CAP, a BNP level ≥200 pg/mL was an independent predictor of death (HR 10.01). | 0.75 | 224.1 | 58.8% | 80.8% | [11] |

| NT-proBNP Prognosis in CAP | Not specified | NT-proBNP was a strong predictor of 30-day mortality, comparable to PSI score. | 0.735 | 1,434.5 | - | - | [12] |

Experimental Protocols: Pneumonia Studies

-

Patient Enrollment: Studies typically include adult patients admitted to the hospital with a diagnosis of pneumonia (e.g., community-acquired (CAP), healthcare-associated (HCAP), aspiration (AP)).[8][9][11] Exclusion criteria often include pre-existing severe heart failure, acute coronary syndrome, or severe renal failure to isolate the prognostic value of BNP related to the pneumonia itself.[8]

-

BNP Measurement: Blood samples are collected upon admission. BNP levels are commonly measured using commercial double-antibody sandwich enzyme-linked immunosorbent assays (ELISA) or rapid fluorescence immunoassays.[9][13]

-

Statistical Analysis: The prognostic value of BNP is often assessed using receiver operating characteristic (ROC) curve analysis to determine optimal cut-off values, sensitivity, and specificity for predicting outcomes like 30-day mortality or ICU admission.[8][11][12] Cox proportional-hazards models are used to identify if BNP is an independent predictor of mortality after adjusting for other known risk factors and severity scores (e.g., A-DROP, PSI, CURB-65).[8][11][12]

BNP in Liver Cirrhosis

In patients with liver cirrhosis, BNP levels are frequently elevated, reflecting the complex cardiovascular changes associated with the disease, known as cirrhotic cardiomyopathy, and the hyperdynamic circulatory state.

Quantitative Data Summary: BNP in Liver Cirrhosis

| Study Focus | Patient Cohort | Key Findings & Values | Reference |

| Disease Severity | 92 cirrhosis patients vs. 81 controls | Median BNP (Cirrhosis): 167.0 pg/mL vs. Median BNP (Controls): 34.8 pg/mL (P=0.001). | [14] |

| Correlation with Complications | 92 cirrhosis patients | BNP levels were significantly higher in patients with ascites, esophageal varices, or a history of spontaneous bacterial peritonitis. | |

| Prognostic Value | 89 cirrhosis patients followed for 12 months | BNP levels above the median were associated with an increased risk of death within 12 months. | |

| Differentiating Ascites Cause | 218 patients with new-onset ascites | Serum BNP >364 pg/mL was found in 98% of heart failure patients, while BNP <182 pg/mL was found in 94% of cirrhosis patients. | [15] |

Logical Relationship Diagram: BNP in Cirrhosis

BNP in Ischemic Stroke

Following an acute ischemic stroke, BNP levels are often elevated in nearly two-thirds of patients.[16][17] This rise is attributed to several factors, including stroke-induced sympathetic nervous system activation causing myocardial strain (a "brain-heart" axis), the presence of pre-existing but undiagnosed cardiac dysfunction (a common stroke risk factor), and potential BNP synthesis within the damaged brain tissue itself.[16][17]

Quantitative Data Summary: BNP in Ischemic Stroke

| Study Focus | Patient Cohort | Key Findings & Values | Reference |

| Functional Outcome | 100 acute ischemic stroke patients | High BNP levels are seen in large anterior circulation strokes and predict a poor functional outcome at 3 months. | [18] |

| Predicting Outcome | Not specified | Regression analysis showed BNP is a significant explanatory variable to predict the Barthel Index (BI) for functional outcome (P=0.010). | [18] |

| Association with Stroke Type | Not specified | Elevated serum BNP levels are strongly associated with cardioembolic (CE) stroke subtype. | [19] |

| Prognostic Value | Not specified | High plasma BNP levels measured during the acute phase of a stroke are associated with early neurological worsening. | [18] |

Methodologies for BNP Measurement

The accurate measurement of BNP is critical for its clinical application. Various assay technologies are available, ranging from laboratory-based systems to point-of-care devices.

Common Experimental Protocols

-

Sample Collection: For BNP measurement, blood is typically collected in plastic tubes containing EDTA as an anticoagulant. For NT-proBNP, either glass or plastic tubes are acceptable.[1] Plasma is obtained by centrifugation, usually within a few hours of collection.[20][21]

-

Assay Types:

-

Immunoassays: Most modern methods are two-site sandwich immunoassays (e.g., ELISA), which offer high specificity for the BNP molecule.[6][21]

-

Point-of-Care (POC) Testing: Rapid fluorescence immunoassay devices allow for quick (often <15 minutes) measurement of BNP from whole blood (venous or capillary), which is particularly useful in emergency settings.[13][20] The Alere™ Heart Check and Abbott Architect System are examples of commercially available platforms.[20][21]

-

-

Units: BNP concentrations are typically reported in picograms per milliliter (pg/mL).[4]

Experimental Workflow for BNP Analysis

Conclusion

The exploration of BNP in non-cardiac conditions has revealed its significant potential as a prognostic biomarker. In diseases like severe pneumonia, liver cirrhosis, and ischemic stroke, elevated BNP levels consistently correlate with disease severity and adverse outcomes, independent of primary cardiac failure. This elevation reflects the systemic impact of these conditions on the cardiovascular system, including inflammation, hypoxemia, and neurohormonal activation. For researchers and drug development professionals, understanding the nuanced role of BNP in these contexts opens new avenues for patient stratification, monitoring therapeutic response, and identifying high-risk populations. Further research is warranted to standardize BNP cut-off values for specific non-cardiac diseases and to explore whether BNP-guided therapies can improve patient outcomes in these settings.

References

- 1. Natriuretic Peptide B Type Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review on B-type natriuretic peptide monitoring: assays and biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiology and clinical significance of natriuretic hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prognostic value of B-type natriuretic peptide for nursing- and healthcare-associated pneumonia and aspiration pneumonia in comparison with procalcitonin and A-DROP score: a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ovid.com [ovid.com]

- 11. Validation of a B-type natriuretic peptide as a prognostic marker in pneumonia patients: a prospective cohort study | BMJ Open [bmjopen.bmj.com]

- 12. Do N-terminal pro-brain natriuretic peptide levels determine the prognosis of community acquired pneumonia? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. droracle.ai [droracle.ai]

- 15. jwatch.org [jwatch.org]

- 16. researchgate.net [researchgate.net]

- 17. Brain natriuretic peptide and ischemic stroke - Aktualności Neurologiczne - Current Neurology [neurologia.com.pl]

- 18. Role of brain natriuretic peptide as a novel prognostic biomarker in acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Brain natriuretic peptide predicts functional outcome in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measuring B-Type Natriuretic Peptide From Capillary Blood or Venous Sample: Is It the Same? | De Vecchis | Cardiology Research [cardiologyres.org]

- 21. Measuring B-Type Natriuretic Peptide From Capillary Blood or Venous Sample: Is It the Same? - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Genetics of B-type Natriuretic Peptide Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

B-type natriuretic peptide (BNP), encoded by the NPPB gene, is a crucial cardiac hormone primarily synthesized in the ventricular myocardium in response to wall stress and stretching. It plays a pivotal role in cardiovascular homeostasis through its diuretic, natriuretic, and vasodilatory effects, making it a key biomarker for heart failure diagnosis and prognosis. Interindividual variations in plasma BNP levels are significantly influenced by genetic factors. This technical guide provides a comprehensive overview of the foundational research on the genetics of BNP production, detailing the key genes, regulatory elements, and signaling pathways involved. It also presents detailed experimental protocols for studying the genetic regulation of BNP and summarizes key quantitative data from foundational studies.

The Genetics of the NPPB Gene and Natriuretic Peptide System

The production and activity of BNP are governed by a network of genes that constitute the natriuretic peptide system. The central component is the NPPB gene itself, but other genes encoding for related peptides, their receptors, and processing enzymes are also critical.

Key Genes in the Natriuretic Peptide System:

| Gene | Encoded Protein | Function | Chromosomal Location (Human) |

| NPPA | Atrial Natriuretic Peptide (ANP) | Regulates blood pressure and volume homeostasis. | 1p36 |

| NPPB | B-type Natriuretic Peptide (BNP) | Primarily ventricular response to stress, key in heart failure. | 1p36 |

| NPPC | C-type Natriuretic Peptide (CNP) | Primarily involved in vascular and bone growth. | 2q37.1 |

| NPR1 | Natriuretic Peptide Receptor A (NPR-A) | Binds ANP and BNP to mediate intracellular signaling via cGMP. | 1q21-q22 |

| NPR2 | Natriuretic Peptide Receptor B (NPR-B) | Preferentially binds CNP. | 9p21.1 |

| NPR3 | Natriuretic Peptide Receptor C (NPR-C) | Clearance receptor for all natriuretic peptides. | 5p14-p13 |

| CORIN | Corin | Serine peptidase that processes pro-ANP and pro-BNP into their active forms. | 4p12 |

| MME | Neprilysin | A neutral endopeptidase that degrades natriuretic peptides. | 3q25.2 |

BNP is synthesized as a 134-amino acid preprohormone (preproBNP). After cleavage of a 25-residue signal peptide, the resulting proBNP is processed by corin into the biologically active 32-amino acid BNP and the inactive 76-amino acid N-terminal fragment, NT-proBNP. Both are released into circulation in equimolar amounts.[1]

Transcriptional Regulation of NPPB

The expression of the NPPB gene is tightly controlled by a complex interplay of transcription factors, enhancers, and signaling pathways that respond to physiological and pathological stimuli.

Promoter and Enhancer Elements

The NPPB gene is located adjacent to the NPPA gene on chromosome 1. These genes are co-regulated and share a topologically associated domain.[2] A key regulatory region is a super enhancer located approximately 27 kbp upstream of the Nppa gene in mice.[3][4][5] This super enhancer is crucial for the ventricular expression of both Nppa and Nppb during development and in response to cardiac stress.[3][5] Deletion of this enhancer cluster leads to a significant reduction in ventricular expression of both genes.[3][5]

Key Transcription Factors

Several cardiac-specific transcription factors bind to the promoter and enhancer regions of the NPPB gene to regulate its expression. These include:

-

GATA4: A zinc-finger transcription factor essential for cardiac development.

-

NKX2-5: A homeodomain transcription factor that is one of the earliest markers of the cardiac lineage.

-

TBX5: A T-box transcription factor involved in heart and limb development.

These factors can physically interact and synergistically activate cardiac gene expression, including that of NPPB.[6][7][8]

Signaling Pathways Controlling NPPB Expression

The primary stimulus for NPPB transcription is mechanical stretch of the ventricular walls. This mechanical signal is transduced into a biochemical response through various signaling pathways.

One of the well-characterized pathways involves the activation of the p38 mitogen-activated protein kinase (MAPK) . Mechanical strain activates p38 MAPK, which in turn activates the transcription factor NF-κB . Activated NF-κB then translocates to the nucleus and binds to regulatory elements in the NPPB gene, driving its transcription. Recent studies have also implicated the mechanosensitive ion channel Piezo1 as a mediator of stretch-induced Nppb expression in cardiac fibroblasts.[9][10][11]

Genetic Variants Influencing BNP Production

Genetic variations, particularly single nucleotide polymorphisms (SNPs), in the NPPB gene and other genes of the natriuretic peptide system contribute to the heritability of plasma BNP levels.

Heritability of BNP

Studies in large cohorts, such as the Framingham Heart Study, have demonstrated a significant genetic component to plasma BNP concentrations. After adjusting for clinical and echocardiographic variables, the heritability of plasma BNP is estimated to be approximately 0.35 .[3][10]

Key SNPs in the NPPB Locus

Several SNPs in and around the NPPB gene have been associated with circulating BNP levels.

| SNP | Location | Alleles | Effect on BNP Levels | Reference |

| rs198389 | NPPB Promoter (T-381C) | T (major) / C (minor) | The 'C' allele is associated with significantly higher plasma BNP levels.[12] | Takeishi et al., 2007 |